![molecular formula C18H18N4O3S B11645957 N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B11645957.png)
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a thiourea moiety and a propoxybenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group can be introduced via Friedel-Crafts acylation using propoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of Thiourea Moiety: The final step involves the reaction of the benzodiazole derivative with an isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the propoxybenzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for acylation, bases for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: Products of oxidation.
Thiols and Amines: Products of reduction.
Substituted Derivatives: Products of nucleophilic substitution.
科学的研究の応用
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Material Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Industrial Processes: The compound can be used as a catalyst or intermediate in various chemical reactions.
作用機序
The mechanism of action of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-METHOXYBENZOYL)THIOUREA: Similar structure with a methoxy group instead of a propoxy group.
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-ETHOXYBENZOYL)THIOUREA: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA lies in its specific propoxybenzoyl group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C18H18N4O3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide |
InChI |
InChI=1S/C18H18N4O3S/c1-2-8-25-13-5-3-4-11(9-13)16(23)22-18(26)19-12-6-7-14-15(10-12)21-17(24)20-14/h3-7,9-10H,2,8H2,1H3,(H2,20,21,24)(H2,19,22,23,26) |
InChIキー |
LCVUNDLYBDDXCC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11645879.png)
![methyl 4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11645881.png)
![ethyl 4-[3-(2,4-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11645882.png)
![Ethyl (2Z)-2-{[3-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11645889.png)
![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645890.png)
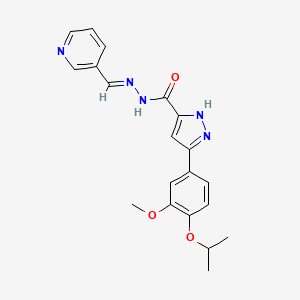
![ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate](/img/structure/B11645908.png)
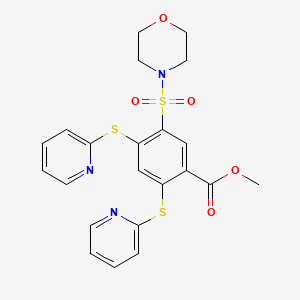
![N-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11645915.png)
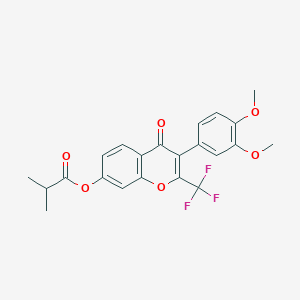
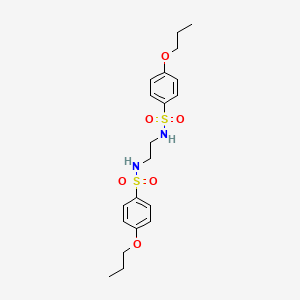
![N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11645923.png)
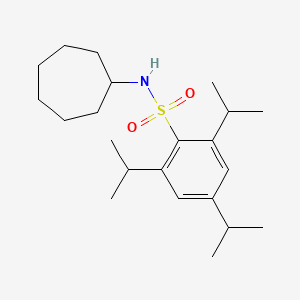
![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645928.png)
